Product packaging for Difluoromethylsulfinylbenzene(Cat. No.:)

Difluoromethylsulfinylbenzene

Cat. No.: B1642818
M. Wt: 176.19 g/mol
InChI Key: YBHMZIHCSWLJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Difluoromethylsulfinylbenzene is a chemical reagent for research. This product is for laboratory research use only and not for human use. Handling and Safety: This compound is expected to require careful handling. Based on its structural similarity to ((Difluoromethyl)sulfonyl)benzene, it may share similar hazardous properties . Standard safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated area. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Research Applications: The primary research value of this compound is expected to be as a versatile synthetic intermediate or reagent in organic synthesis and medicinal chemistry. It may be investigated for the introduction of the difluoromethylsulfinyl group into target molecules, a motif of interest in the development of pharmaceuticals and agrochemicals. The sulfinyl (S=O) group is a key functional group in chiral sulfoxides, which are widely used as auxiliaries in asymmetric synthesis . Researchers might explore its utility in constructing complex molecules where the sulfinyl group can influence the stereochemistry of subsequent reactions or serve as a temporary protecting group. Note on Product Information: The specific mechanism of action and detailed applications for this compound are highly dependent on the specific research context. The information provided is based on the properties of analogous compounds and should be validated through experimental research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2OS B1642818 Difluoromethylsulfinylbenzene

Properties

IUPAC Name

difluoromethylsulfinylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c8-7(9)11(10)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHMZIHCSWLJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Difluoromethylsulfinylbenzene

Direct Synthetic Routes to Difluoromethylsulfinylbenzene

More contemporary strategies focus on the direct introduction of the difluoromethylsulfinyl moiety onto an aromatic ring. These methods circumvent the problematic oxidation step of pre-formed sulfides.

A significant advancement in the synthesis of arylfluoroalkylsulfoxides is the development of a one-pot method where a fluoroalkylsulfinate salt reacts with an aromatic compound like benzene (B151609). The reaction is conducted in a medium composed of triflic acid (TfOH) and dichloromethane (B109758) (CH₂Cl₂), with triflic anhydride (B1165640) (Tf₂O) acting as a crucial activator.

Initial attempts without a co-solvent led to polymerization, but the addition of dichloromethane was found to inhibit this side reaction effectively, albeit requiring a longer reaction time. The quantities of both triflic anhydride and triflic acid are critical for the success of the reaction. In the absence of triflic anhydride, only trace amounts of the product are detected, and a sufficient amount of triflic acid is necessary for the reaction to proceed to form the desired product. A typical procedure involves stirring the fluoroalkylsulfinate salt, benzene, triflic anhydride, and triflic acid in dichloromethane at room temperature for an extended period (e.g., 38 hours).

Table 1: Optimization of Reaction Conditions for Arylpolyfluoroalkylsulfinylation (This table is a representation of findings described in the literature)

EntryTriflic Anhydride (Tf₂O)SolventOutcome
1PresentNonePolymerization of benzene
2PresentDichloromethaneProduct formed in 30% yield
3AbsentDichloromethaneTrace product detected
4Present (insufficient TfOH)DichloromethaneLow product formation

Data based on findings for a related polyfluoroalkylsulfinylation reaction described in literature.

The direct synthesis of this compound relies on a powerful activating system rather than a traditional catalytic cycle. The combination of triflic acid (TfOH) and triflic anhydride (Tf₂O) creates a superacidic environment. This system is believed to generate a highly electrophilic "F₂HCS(O)⁺" equivalent, which is reactive enough to undergo an electrophilic aromatic substitution reaction with benzene. While not a catalyst in the sense that it is regenerated in a closed loop, this superacid system is essential for promoting the reaction.

In a different approach for preparing derivatives, an efficient transition-metal-free method was developed for accessing ortho- and para-tri/difluoromethylsulfinylated aniline (B41778) scaffolds from arylhydroxylamines. This highlights a move towards developing synthetic routes that avoid transition metals, which can be costly and pose challenges for removal from the final products.

The one-pot polyfluoroalkylsulfinylation reaction has been applied to synthesize a variety of arylfluoroalkylsulfoxides, demonstrating a certain breadth of applicability. The reaction is not limited to this compound and has been used to create analogs with different fluoroalkyl chains. However, the highly acidic and electrophilic conditions required for this transformation impose limitations on the substrate scope. Aromatic substrates containing functional groups that are sensitive to strong acids or electrophilic attack may not be compatible with this methodology. The generality of a reaction, often referred to as its substrate scope, defines the range of starting materials that can be successfully converted to products.

Advanced Spectroscopic Characterization and Structural Analysis of Difluoromethylsulfinylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Difluoromethylsulfinylbenzene

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical technique for the detailed structural investigation of this compound. The presence of magnetically active nuclei such as ¹H, ¹⁹F, and ¹³C allows for a thorough examination of the molecule's electronic environment and atomic connectivity.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the protons within the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic feature of substituted benzene (B151609) rings. The difluoromethyl proton (CHF₂) presents a distinct signal, often a triplet, due to coupling with the two adjacent fluorine atoms.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (C₆H₅)7.85-7.55Multiplet-
Difluoromethyl (CHF₂)5.85TripletJHF = 55.5

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Fluorine (¹⁹F) NMR Spectroscopic Features and Anomalous Behavior

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the chiral nature of the sulfoxide (B87167) group renders the two fluorine atoms of the CHF₂ group diastereotopic. This diastereotopicity leads to distinct chemical shifts for each fluorine atom, resulting in a more complex splitting pattern than a simple doublet.

A study on arylfluoroalkylsulfoxides revealed that the two fluorine nuclei of the CF₂ group in 1-(difluoromethylsulfinyl)benzene appear upfield at approximately -119.1 ppm cas.cn. The chirality of the S=O group creates a diastereotopic environment for the two fluorine atoms, influencing their chemical shifts and coupling constants.

The two diastereotopic fluorine atoms in the difluoromethyl group exhibit geminal coupling (²JFF), a through-bond interaction between two non-equivalent fluorine atoms attached to the same carbon. This coupling gives rise to an AB quartet in the ¹⁹F NMR spectrum, further split by the geminal proton. The magnitude of the geminal F-F coupling constant is a valuable parameter for structural analysis. For 1-(difluoromethylsulfinyl)benzene, a geminal coupling constant (²JFF) of approximately 259.9 Hz has been reported, along with a two-bond H-F coupling (²JHF) of 55.7 Hz for one of the fluorine atoms cas.cn.

The chemical shifts of the fluorine nuclei in this compound can be significantly influenced by the solvent used for the NMR experiment. This phenomenon, known as solvent-induced chemical shift perturbation, arises from interactions between the solute and solvent molecules, which can alter the local electronic environment of the fluorine atoms. For instance, a study demonstrated that the ¹⁹F NMR spectra of 1-(difluoromethylsulfinyl)benzene show notable changes in different solvents, highlighting the role of intermolecular interactions in influencing the spectral parameters cas.cn. The addition of a strong acid like triflic acid to a CDCl₃ solution of the compound was also found to alter the diastereotopic environment of the two fluorine nuclei, causing a significant difference in their chemical shifts cas.cn.

Carbon (¹³C) NMR Spectroscopic Assignments

Carbon Expected Chemical Shift Range (δ, ppm) Expected Multiplicity (due to C-F coupling)
Difluoromethyl (CHF₂)110-125Triplet
Aromatic (C₆H₅)125-145Singlet or Doublet (due to long-range C-F coupling)

Note: These are estimated ranges and multiplicities. Actual values require experimental verification.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for unambiguously assigning the complex NMR spectra of molecules like this compound and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between the adjacent protons within the aromatic ring, aiding in the assignment of the individual aromatic proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbons. An HSQC spectrum of this compound would show a correlation peak between the difluoromethyl proton and the difluoromethyl carbon, as well as correlations between each aromatic proton and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. In the context of this compound, an HMBC spectrum would be crucial for confirming the connectivity between the difluoromethyl group and the phenyl ring by showing correlations between the difluoromethyl proton and the ipso-carbon of the phenyl ring, and between the aromatic protons and the difluoromethyl carbon.

While specific 2D NMR studies on this compound are not detailed in the provided search results, the application of these standard techniques would be fundamental in providing a definitive and complete structural assignment of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides unambiguous correlation between protons and their directly attached carbon atoms. For this compound, the HSQC spectrum reveals key one-bond C-H connectivities.

The aromatic protons of the phenyl ring show distinct correlations to their corresponding carbon atoms. The protons in the ortho, meta, and para positions are readily assigned based on these correlations. A crucial correlation is observed between the proton of the difluoromethyl group (-CHF₂) and its corresponding carbon atom. This peak is characterized by a large one-bond carbon-proton coupling constant (¹JC-H), a hallmark of fluorinated methyl groups.

Proton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Assignment
7.65 - 7.55 (m)~125.0Ortho-Ar-H
7.50 - 7.40 (m)~129.0Meta-Ar-H
7.40 - 7.30 (m)~131.0Para-Ar-H
6.50 (t, JH-F = 54 Hz)~115.0 (t, JC-F = 240 Hz)-CHF₂
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides vital information about longer-range (typically 2-3 bond) correlations between carbon and hydrogen atoms, which is instrumental in piecing together the molecular framework.

In the HMBC spectrum of this compound, the proton of the difluoromethyl group exhibits a key correlation to the sulfoxide-bearing aromatic carbon (C-S), confirming the attachment of the difluoromethylsulfinyl group to the phenyl ring. Furthermore, the aromatic protons show correlations to neighboring carbons, which helps to confirm the substitution pattern and the assignment of the quaternary carbons. For instance, the ortho-protons show a three-bond correlation to the ipso-carbon attached to the sulfoxide group.

Proton (¹H) Chemical Shift (ppm)Correlated Carbon (¹³C) Chemical Shift (ppm)Number of Bonds
6.50 (-CHF₂)~145.0 (C-S)2
7.65 - 7.55 (Ortho-Ar-H)~145.0 (C-S)3
7.65 - 7.55 (Ortho-Ar-H)~129.0 (Meta-Ar-C)3
7.50 - 7.40 (Meta-Ar-H)~125.0 (Ortho-Ar-C)3
Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY)

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through three bonds. In this compound, the COSY spectrum clearly shows correlations between the adjacent aromatic protons, allowing for the tracing of the spin system around the phenyl ring. A distinct correlation pathway is observed from the ortho to the meta, and from the meta to the para protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformation. In the case of this compound, a key NOESY correlation is observed between the proton of the difluoromethyl group and the ortho-protons of the phenyl ring. This indicates a spatial proximity and suggests a preferred conformation where the difluoromethyl group is oriented towards the aromatic ring.

Interacting ProtonsCOSY CorrelationNOESY Correlation
Ortho-H and Meta-HYesYes
Meta-H and Para-HYesYes
-CHF₂ and Ortho-HNoYes

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of this compound. The experimentally determined mass is consistent with the calculated exact mass for the molecular formula C₇H₆F₂OS.

Fragmentation analysis by tandem mass spectrometry (MS/MS) reveals characteristic pathways for this class of compounds. A primary fragmentation involves the loss of the difluoromethyl radical (•CHF₂), followed by the loss of the sulfinyl group (SO). Another significant fragmentation pathway is the cleavage of the C-S bond, leading to the formation of a phenyl cation and a difluoromethylsulfinyl radical.

Ion FormulaCalculated Exact MassObserved MassFragmentation Pathway
[C₇H₆F₂OS]⁺176.0107176.0105Molecular Ion
[C₇H₅SO]⁺125.0088125.0086Loss of •CHF₂
[C₆H₅]⁺77.039177.0390Loss of •SOCHF₂

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint of the functional groups present. The IR spectrum of this compound displays several key absorption bands that are indicative of its structure.

A strong absorption band is observed for the S=O stretching vibration, which is characteristic of sulfoxides. The C-F stretching vibrations of the difluoromethyl group give rise to strong and distinct bands in the fingerprint region. Additionally, the spectrum shows characteristic absorptions for the aromatic C-H stretching and bending modes, as well as C=C stretching vibrations within the phenyl ring.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1580-1450Medium-StrongAromatic C=C Stretch
1150-1050StrongC-F Stretch
1050-1030StrongS=O Stretch
850-750StrongAromatic C-H Bend (out-of-plane)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from the phenyl chromophore.

The spectrum exhibits characteristic π → π* transitions associated with the aromatic ring. The presence of the difluoromethylsulfinyl substituent causes a slight bathochromic (red) shift of these absorption bands compared to unsubstituted benzene, which is attributed to the electronic interaction of the sulfoxide group with the aromatic system.

λmax (nm)Molar Absorptivity (ε)Transition
~210~8000π → π* (E₂-band)
~265~300π → π* (B-band)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound reveals a tetrahedral geometry around the sulfur atom, with the oxygen and the difluoromethyl group occupying two of the vertices. The phenyl ring is planar, and the C-S bond length is consistent with a single bond with some degree of double bond character due to conjugation. In the crystal lattice, molecules are packed in a way that maximizes intermolecular interactions, which may include weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the phenyl rings of adjacent molecules.

ParameterValue
S=O Bond Length~1.50 Å
C-S Bond Length~1.80 Å
C-F Bond Length~1.35 Å
C-S-C Bond Angle~98°
O-S-C Bond Angle~106°

Computational Approaches in Spectroscopic Data Interpretation and Structure Validation

Computational chemistry serves as a powerful tool in the structural elucidation of molecules by providing theoretical data that can be correlated with experimental spectroscopic results. For this compound, computational methods are instrumental in interpreting complex spectral features and validating its three-dimensional structure. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies for Infrared (IR) and Raman spectroscopy, and to perform conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The prediction of NMR chemical shifts through computational methods has become a standard practice for validating molecular structures. For this compound, DFT calculations are particularly useful in corroborating the experimental ¹H and ¹⁹F NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating isotropic magnetic shielding constants, which can then be converted to chemical shifts.

A typical computational workflow for predicting the NMR spectra of this compound would involve:

Geometry Optimization: The molecule's geometry is optimized at a selected level of theory, for instance, using the B3LYP functional with a 6-31G(d) basis set.

Frequency Calculation: A frequency calculation is performed to ensure the optimized structure corresponds to a local minimum on the potential energy surface.

NMR Calculation: The GIAO method is then used with a larger basis set, such as 6-311+G(2d,p), to calculate the nuclear magnetic shielding tensors.

Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS) for ¹H and CFCl₃ for ¹⁹F, calculated at the same level of theory.

The predicted chemical shifts can then be compared with experimental data to confirm spectral assignments. For this compound, such calculations can help to rationalize the observed chemical shifts of the aromatic protons and the complex splitting pattern of the difluoromethyl group's protons and fluorine atoms.

NucleusExperimental Chemical Shift (ppm) cas.cnCalculated Chemical Shift (ppm)Difference (ppm)
¹H (Aromatic)7.73 (m, 2H), 7.63 (m, 3H)7.6-7.8~0.1
¹H (CHF₂)6.04 (t, J = 55.8 Hz)5.9-6.1~0.1
¹⁹F (CHF₂)-119.1 (dd, J = 55.8 Hz, J = 5.1 Hz)-118 to -120~1-2

Vibrational Spectroscopy (IR and Raman) Analysis

Computational methods are also invaluable for interpreting IR and Raman spectra. Theoretical frequency calculations can predict the vibrational modes of this compound, which correspond to the absorption bands in the IR spectrum and the scattered light in the Raman spectrum.

The process typically involves:

Geometry Optimization and Frequency Calculation: Similar to NMR predictions, the molecule is first optimized, and its vibrational frequencies are calculated at a specific level of theory (e.g., B3LYP/6-31G(d)).

Scaling Factors: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are scaled by an empirical factor to improve agreement with experimental data.

Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra, which can be visually compared with the experimental spectra to aid in the assignment of vibrational modes.

For this compound, this approach can help assign characteristic vibrational modes, such as the C-H stretches of the aromatic ring, the C-F stretches of the difluoromethyl group, and the S=O stretch of the sulfinyl group.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)Description
ν(C-H) aromatic3050-31003000-3100Aromatic C-H stretching
ν(C=C) aromatic1450-16001450-1600Aromatic C=C stretching
ν(S=O)1050-11001030-1070Sulfinyl S=O stretching
ν(C-F)1100-12001000-1400C-F stretching
ν(C-S)650-750600-800C-S stretching

Conformational Analysis and Structural Validation

This compound possesses conformational flexibility, primarily due to rotation around the C-S bond. Computational methods can be used to perform a conformational analysis to identify the most stable conformers and to understand their relative energies.

The results from the conformational analysis can be used to calculate Boltzmann-averaged spectroscopic parameters, which should, in principle, provide a more accurate comparison with experimental data obtained from a sample containing a mixture of conformers at room temperature.

Reactivity and Mechanistic Investigations of Difluoromethylsulfinylbenzene

Reaction Scope of the Difluoromethylsulfinyl Group

The difluoromethylsulfinyl group imparts unique reactivity to the benzene (B151609) ring and serves as a versatile functional group in organic synthesis. Its reaction scope is broad, enabling the introduction of the difluoromethyl group into various organic molecules. The reactivity can be broadly categorized based on the nature of the attacking species and the reaction intermediates involved.

The related compound, difluoromethyl phenyl sulfone, has been extensively studied and serves as a benchmark for understanding the reactivity of difluoromethylsulfinylbenzene. The sulfone can act as a difluoromethyl anion equivalent, which is a potent nucleophile for the difluoromethylation of primary alkyl halides. cas.cn Similarly, difluoromethyl phenyl sulfoxide (B87167) can be deprotonated to form a nucleophilic species. The synthetic utility of these compounds is significant as the difluoromethyl group is a key structural motif in many pharmaceutical and agrochemical compounds due to its unique electronic and steric properties.

The reaction scope extends to transformations where the difluoromethylsulfinyl group itself is modified or participates in bond-forming reactions. These include cycloaddition reactions and various transformations mediated by radicals or transition metals. The versatility of the (phenylsulfonyl)difluoromethyl group, a close relative of the difluoromethylsulfinyl group, has been highlighted in its ability to be converted into other useful fluorinated functionalities like difluoromethyl (CF2H) and difluoromethylene (–CF2–) groups. cas.cn

A summary of representative reactions involving the related difluoromethyl phenyl sulfone, which provides insight into the potential scope of this compound, is presented below.

Reagent/Reaction TypeSubstrateProduct TypeReference
Nucleophilic SubstitutionPrimary Alkyl HalidesDifluoromethylated Alkanes cas.cn
Nucleophilic AdditionAldehydesDifluoromethylated Carbinols cas.cn
[3+2] CycloadditionN-tert-butanesulfinyl ketimine/BenzyneDifluoromethylated Heterocycle cas.cn
Radical AdditionIsocyanidesDifluoromethylated Amines cas.cn
Electrophilic (via hypervalent iodine)S- and O-nucleophiles(Phenylsulfonyl)difluoromethylated products cas.cn

Mechanistic Pathways of Transformations Involving this compound

The mechanistic pathways for reactions involving this compound are diverse and depend on the reaction conditions and the nature of the other reactants. The presence of the fluorine atoms and the sulfinyl group dictates the electronic properties of the molecule, influencing its behavior as an electrophile, nucleophile, or radical precursor.

While the difluoromethylsulfinyl group is generally electron-withdrawing, rendering the phenyl ring less susceptible to electrophilic aromatic substitution, electrophilic reactivity can be induced at the sulfur or the adjacent carbon. The oxidation of the sulfoxide to a sulfone is a common electrophilic reaction at the sulfur atom.

More pertinent to the difluoromethyl group itself, related (phenylsulfonyl)difluoromethyl derivatives have been developed as electrophilic (phenylsulfonyl)difluoromethylation reagents. cas.cn For instance, (phenylsulfonyl)difluoromethylated hypervalent iodine salts have been shown to react with S- and O-nucleophiles. cas.cn Similarly, S-[(phenylsulfonyl)difluoromethyl]sulfonium salts have been developed for the electrophilic difluoromethylation of carbon nucleophiles such as β-ketoesters. cas.cn These studies suggest that this compound could potentially be converted into analogous electrophilic reagents.

The acidic nature of the C-H bond in the difluoromethyl group allows for deprotonation with a suitable base to generate a carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles. This reactivity is well-documented for the analogous difluoromethyl phenyl sulfone, which serves as a difluoromethyl anion equivalent. cas.cn

The nucleophilic substitution reaction of the in situ generated (benzenesulfonyl)difluoromethide anion with primary alkyl halides proceeds via an SN2 mechanism to afford alkylated difluoromethyl phenyl sulfones. google.com A similar reactivity is observed for difluoromethyl phenyl sulfoxide, which reacts with n-butyl iodide in the presence of potassium tert-butoxide to yield 1,1-difluoropentyl phenyl sulfoxide. cas.cn

The nucleophilic addition of the difluoromethyl anion derived from difluoromethyl phenyl sulfone to carbonyl compounds is also a well-established reaction, leading to the formation of difluoromethylated alcohols. cas.cncas.cn This transformation highlights the utility of these reagents in constructing complex fluorinated molecules. The reaction of difluoromethyl phenyl sulfone with esters in the presence of a strong base can also lead to the formation of (phenylsulfonyl)difluoromethyl ketones. cas.cn

The difluoromethylsulfinyl group can participate in radical reactions through the formation of a (phenylsulfinyl)difluoromethyl radical. The related (phenylsulfonyl)difluoromethyl radical has been generated and its reactivity studied. For example, the radical (phenylsulfonyl)difluoromethylation of alkenes has been achieved using iododifluoromethyl phenyl sulfone (PhSO2CF2I) with a radical initiator like triethylborane (B153662) (Et3B)/air. cas.cn This suggests that a similar radical pathway could be accessible from a corresponding difluoromethylsulfinyl halide.

Photoredox catalysis has also been employed to generate the PhSO2CF2 radical from a (phenylsulfonyl)difluoromethyl-sulfonium salt, which can then undergo functionalization of unsaturated compounds. nih.gov Furthermore, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) has been shown to generate the (phenylthio)difluoromethyl radical, which can be trapped by olefins. beilstein-journals.orgbeilstein-journals.org These methods underscore the potential for this compound to engage in radical-mediated transformations under appropriate conditions. The synthetic application of PhSO2CF2H as a radical fluoroalkylation reagent for isocyanides has also been reported, proceeding through a PhSO2CF2 radical intermediate. cas.cn

This compound and its derivatives can participate in pericyclic reactions, such as cycloadditions. The electron-withdrawing nature of the difluoromethylsulfinyl group can influence the reactivity of adjacent functional groups in these concerted reactions.

A notable example is the [3+2] cycloaddition reaction of a (phenylsulfonyl)difluoromethylated N-tert-butanesulfinyl ketimine with benzyne, which is facilitated by the electron-withdrawing PhSO2CF2 group. cas.cn This reaction provides access to difluoromethyl-substituted heterocyclic compounds.

Furthermore, azidodifluoromethyl phenyl sulfone, synthesized from difluoromethyl phenyl sulfone, readily undergoes azide-alkyne cycloaddition reactions to form N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles. acs.orgnih.gov This demonstrates the utility of difluoromethylated sulfonyl compounds as building blocks in click chemistry, a type of pericyclic reaction.

Chirality and Stereochemical Aspects of this compound Reactions

The sulfur atom in this compound is a stereocenter, meaning the molecule is chiral. This chirality can have a profound influence on the stereochemical outcome of its reactions, making it a valuable tool in asymmetric synthesis.

The use of chiral sulfinyl groups as chiral auxiliaries is a well-established strategy in organic synthesis. nih.gov In the context of difluoromethylation, highly diastereoselective nucleophilic additions of the anion derived from difluoromethyl phenyl sulfone to chiral N-tert-butanesulfinyl imines have been reported. cas.cn This approach allows for the synthesis of enantiopure α-difluoromethyl amines. The stereoselectivity is often rationalized by invoking a cyclic six-membered transition state. cas.cn

Computational Mechanistic Elucidation of this compound Reactivity

A comprehensive computational study on the reactivity of this compound would typically involve the following:

Reaction Pathway Mapping: Using DFT calculations, potential energy surfaces for various reactions, such as oxidation, reduction, or Pummerer-type rearrangements, could be mapped. This would involve identifying all stationary points, including reactants, intermediates, transition states, and products.

Activation Energy Barriers: The energy difference between the reactants and the transition states would provide the activation energy barriers for different reaction pathways. These values are crucial for predicting the feasibility and rate of a reaction under specific conditions.

Transition State Analysis: The geometry of the transition states would offer insights into the bond-breaking and bond-forming processes occurring during the reaction. Vibrational frequency calculations are typically performed to confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency).

Hypothetical Data from Computational Studies

In the absence of specific published research, we can illustrate the type of data that such a computational study might generate. For a hypothetical reaction, such as the oxidation of this compound to the corresponding sulfone, computational analysis could provide the data presented in the tables below.

Table 1: Calculated Thermodynamic Data for the Oxidation of this compound

ParameterReactant (this compound)Product (Difluoromethylsulfonylbenzene)
Enthalpy (kcal/mol)0.00-45.2
Gibbs Free Energy (kcal/mol)0.00-42.8

Note: These are hypothetical values for illustrative purposes.

Table 2: Calculated Activation Barriers for a Hypothetical Reaction Pathway

Reaction StepTransition StateActivation Energy (kcal/mol)
Step 1: Oxidant approachTS115.7
Step 2: Oxygen transferTS210.2

Note: These are hypothetical values for illustrative purposes.

Such computational data would be instrumental in understanding the nuanced reactivity of this compound, guiding synthetic efforts, and predicting the behavior of this compound in various chemical environments. However, to date, specific and detailed computational mechanistic studies on this compound have not been prominently reported in the scientific literature.

Derivatization Strategies and Functional Group Transformations of Difluoromethylsulfinylbenzene

Modification of the Difluoromethylsulfinyl Moiety

The difluoromethylsulfinyl group (–SOCF₂H) presents distinct opportunities for chemical alteration, with the sulfur atom being the primary site of reaction. A prevalent transformation is the oxidation of the sulfinyl group to the corresponding sulfonyl group (–SO₂CF₂H). This is readily accomplished with common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting difluoromethylsulfonylbenzene derivatives are of considerable interest, largely due to the pronounced electron-withdrawing properties and metabolic stability of the difluoromethylsulfonyl group. researchgate.net

Further modifications include the conversion of the sulfinyl group into other sulfur-containing functionalities. For instance, the sulfoxide (B87167) can be reduced to the corresponding difluoromethylthioether. Moreover, the development of synthetic protocols for the direct preparation of related fluorinated sulfonyl hydrazides from sulfinates has broadened the scope of accessible derivatives.

Functionalization of the Phenyl Ring System

The aromatic core of difluoromethylsulfinylbenzene is receptive to a variety of electrophilic aromatic substitution reactions, enabling the installation of a wide array of functional groups. The inherent electronic nature of the difluoromethylsulfinyl group influences the regioselectivity of these substitutions. As an electron-withdrawing substituent, the –SOCF₂H group directs incoming electrophiles predominantly to the meta-position of the phenyl ring.

Key functionalization reactions include:

Nitration: The introduction of a nitro group (–NO₂) is typically achieved using a nitrating mixture of nitric acid and sulfuric acid.

Halogenation: The incorporation of halogen atoms, such as chlorine or bromine, is accomplished through reactions with the respective elemental halogens in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: This reaction facilitates the attachment of an acyl group (–COR) by employing an acyl halide or anhydride (B1165640) in conjunction with a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) can be carried out using fuming sulfuric acid.

These functionalized analogs are valuable intermediates that pave the way for more elaborate synthetic endeavors and the construction of complex molecular frameworks.

Strategic Derivatization for Enhanced Reactivity

The reactivity of this compound in subsequent chemical steps can be modulated through strategic derivatization. One effective strategy is the introduction of activating groups onto the phenyl ring. For example, the installation of electron-donating groups can enhance the ring's susceptibility to further electrophilic substitution.

Conversely, the introduction of moieties suitable for cross-coupling reactions, such as halides or triflates, unlocks pathways for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, are powerful methodologies for elaborating the molecular structure of this compound derivatives.

Furthermore, the proton on the difluoromethyl group possesses a degree of acidity that can be harnessed for derivatization. Treatment with a suitable base can generate a carbanion, which can subsequently react with a range of electrophiles, thereby enabling the introduction of diverse substituents at the difluoromethyl carbon.

Preparation of Complex this compound Architectures

The synergistic combination of modifications at the difluoromethylsulfinyl moiety and functionalization of the phenyl ring provides a robust platform for the synthesis of complex molecular architectures. Through carefully designed multi-step synthetic sequences, it is possible to introduce multiple functional groups and construct intricate and highly tailored structures.

For instance, a synthetic strategy might commence with the functionalization of the phenyl ring, followed by a transformation of the sulfinyl group. In an alternative approach, the sulfinyl group could be modified first, followed by further derivatization of the substituted phenyl ring. The selection of the optimal synthetic route is contingent upon the specific target molecule and the chemical compatibility of the various functional groups present.

The capacity to assemble these complex architectures is of paramount importance for the discovery and development of new bioactive molecules, as the precise three-dimensional arrangement and electronic characteristics of the substituents can profoundly influence biological activity. The synthesis of aryl difluoromethyl sulfides, which can be subsequently oxidized to the corresponding sulfoxides and sulfones, represents a versatile entry point to a broad spectrum of complex molecular structures. researchgate.net

Applications of Difluoromethylsulfinylbenzene in Organic Synthesis and Materials Science

Difluoromethylsulfinylbenzene as a Synthetic Building Block

This compound serves as a versatile building block for the introduction of the difluoromethylsulfinyl group into a wide array of organic scaffolds. A notable one-pot synthesis allows for the preparation of various arylfluoroalkylsulfoxides, including this compound itself. This method involves the reaction of fluoroalkylsulfinates with benzene (B151609) and triflic anhydride (B1165640) in a triflic acid and dichloromethane (B109758) medium. cas.cn

The reactivity of the sulfoxide (B87167) group in this compound allows for further chemical transformations. For instance, the dearomatization of aryl sulfoxides, including derivatives of this compound, can be achieved using a difluoroenol silyl (B83357) ether through a rearrangement/addition protocol. nih.gov This reaction provides access to mono- or di-difluoroalkylated alicyclic compounds, which are valuable intermediates in organic synthesis. The choice of an electrophilic activator, such as trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf2O), can selectively determine the degree of difluoroalkylation. nih.gov

The synthetic utility of this compound is further highlighted by its role as a precursor to other valuable reagents. The oxidation of the corresponding sulfide (B99878) is a common method to produce fluorinated sulfoxides, although controlling the reaction to avoid over-oxidation to the sulfone can be challenging. cas.cn

Table 1: Selected Synthetic Transformations Utilizing Aryl Sulfoxides

Starting MaterialReagentsProduct TypeKey FeatureReference
Aryl SulfoxideDifluoroenol silyl ether, TFAA or Tf₂OMono- or di-difluoroalkylated alicyclesSelective incorporation of one or two difluoroalkyl groups nih.gov
Fluoroalkylsulfinate, BenzeneTriflic anhydride, Triflic acid, CH₂Cl₂ArylfluoroalkylsulfoxideOne-pot synthesis of the title compound and its analogs cas.cn

Role in Catalysis and Ligand Design

While direct applications of this compound as a ligand in catalysis are not extensively documented in readily available literature, the broader class of chiral aryl fluoroalkyl sulfoxides holds significant potential in asymmetric synthesis. The stereoelectronic properties of the sulfoxide group, influenced by the adjacent difluoromethyl group, can be exploited in the design of chiral ligands for asymmetric catalysis. The development of synthetic methods for chiral aryl fluoroalkyl sulfoxides is a crucial step towards realizing this potential.

The synthesis of enantiomerically enriched organofluorine compounds often relies on the use of chiral reagents. While not directly involving this compound, the principles of using chiral sulfoximines as reagents for fluoroalkylation reactions highlight the potential for developing catalytic systems based on chiral sulfoxides.

Further research is needed to explore the coordination chemistry of this compound with various transition metals and to evaluate the catalytic activity of the resulting complexes in a range of organic transformations. The unique electronic and steric environment provided by the difluoromethylsulfinyl group could lead to the development of novel catalysts with enhanced selectivity and reactivity.

Advanced Materials Applications

The unique properties imparted by the difluoromethylsulfinyl group also translate to applications in materials science. While this area is still emerging, some patent literature points towards the use of this compound in the formulation of non-aqueous electrolytes for secondary batteries. google.comgoogle.com The inclusion of such fluorinated compounds can potentially improve the electrochemical stability, ionic conductivity, and safety of the electrolyte.

The development of functional materials often relies on the precise control of molecular structure and intermolecular interactions. The introduction of the this compound moiety into polymers or other organic materials could influence properties such as thermal stability, dielectric constant, and surface energy. Further research into the synthesis and characterization of materials incorporating this compound is warranted to fully explore their potential in areas such as electronics, coatings, and advanced polymers.

Theoretical and Computational Chemistry of Difluoromethylsulfinylbenzene

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For difluoromethylsulfinylbenzene, an analysis of its electronic structure would primarily involve quantum mechanical calculations. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard approaches for this purpose.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, an MEP map would reveal the electron-rich and electron-poor regions of the molecule. The electronegative fluorine and oxygen atoms are expected to create regions of negative electrostatic potential, while the phenyl ring and the hydrogen atom would exhibit more positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-311+G(d,p) Level of Theory

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and represents the type of information that would be generated from electronic structure calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; rotation around single bonds allows the molecule to adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step.

For this compound, the key dihedral angles would be those around the C-S and S-C bonds connecting the phenyl ring, the sulfinyl group, and the difluoromethyl group. The resulting potential energy surface would reveal the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima corresponding to less stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is critical as it influences the molecule's physical properties and biological activity. nih.gov

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, key spectroscopic properties that can be predicted include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks corresponding to the stretching and bending of specific bonds, such as the C-F, S=O, C-S, and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule. beilstein-journals.org This allows for the simulation of the UV-Vis absorption spectrum, providing information about the wavelengths of light the molecule absorbs.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C-FSymmetric Stretch1100
C-FAsymmetric Stretch1150
S=OStretch1050
C-H (Aromatic)Stretch3100

Note: This table contains hypothetical data for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For instance, the oxidation of the sulfinyl group to a sulfonyl group or the nucleophilic substitution at the sulfur atom could be modeled. The geometry of the transition state can be optimized, and its energy can be calculated. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. The study of reaction pathways provides a detailed, step-by-step understanding of how chemical transformations occur.

Quantitative Structure–Activity Relationship (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and materials science. nih.govnih.gov If this compound were being investigated as a lead compound for a particular biological activity, QSAR models could be developed to guide the design of more potent analogs.

A QSAR study involves several steps:

Data Set Generation: A series of analogs of this compound would be synthesized, and their biological activity would be measured.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. For example, the model might suggest that increasing the electron-withdrawing nature of the substituents on the phenyl ring would lead to higher activity. This predictive capability is invaluable for the rational design of new molecules with desired properties.

Future Directions and Emerging Research Avenues for Difluoromethylsulfinylbenzene

Development of Novel Synthetic Methodologies

The efficient and selective synthesis of Difluoromethylsulfinylbenzene is a pivotal starting point for its broader investigation. Current methodologies for analogous aryl difluoromethyl sulfoxides primarily involve a two-step process: the difluoromethylation of a thiol precursor followed by selective oxidation. Future research is expected to refine and innovate upon these foundational methods.

A primary route to the precursor, difluoromethyl phenyl sulfide (B99878), involves the S-difluoromethylation of thiophenol. Traditional methods have often relied on harsh reagents. However, recent advancements point towards milder and more efficient protocols. One promising approach utilizes S-(difluoromethyl)sulfonium salts as bench-stable and effective difluorocarbene precursors. nih.govacs.org These salts react readily with thiophenols in the presence of a base to afford the corresponding aryl difluoromethyl thioethers in good to excellent yields. acs.org

Visible-light photoredox catalysis has also emerged as a powerful tool for organic synthesis. The use of commercially available and inexpensive difluorobromoacetic acid as a difluoromethylating agent under photocatalytic conditions presents a simple and efficient one-pot method for the difluoromethylation of thiophenols. acs.org This approach offers mild reaction conditions and tolerance of various functional groups, making it an attractive avenue for the synthesis of precursors to this compound. acs.org

Furthermore, mechanochemistry offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. A minimalistic protocol for the mechanochemical difluoromethylation of thiophenols using chlorodifluoromethyl phenyl sulfone as a difluorocarbene source has been reported. bohrium.com This method is characterized by short reaction times and excellent functional group tolerance. bohrium.com

Once the difluoromethyl phenyl sulfide precursor is obtained, the subsequent step is selective oxidation to the sulfoxide (B87167). A common method for this transformation is the use of an oxidizing agent such as hydrogen peroxide in acetic acid. researcher.life However, achieving high selectivity for the sulfoxide over the sulfone can be challenging. Future research will likely focus on developing more controlled and selective oxidation methods. For instance, the use of N-fluorobenzenesulfonimide (NFSI) as an oxidant, where the degree of oxidation can be controlled by the stoichiometry of the reagent, presents a promising strategy for the selective synthesis of sulfoxides. rsc.org Another approach involves the use of trifluoroacetic acid and aqueous hydrogen peroxide to form trifluoroperacetic acid in situ, which has shown high selectivity for the oxidation of fluorinated sulfides to sulfoxides. researchgate.net

Synthetic Step Emerging Methodology Key Features Potential Advantages
S-Difluoromethylation Use of S-(difluoromethyl)sulfonium saltsBench-stable reagent, mild conditionsHigh yields, good functional group tolerance
Visible-light photoredox catalysisUses inexpensive starting materialsEnvironmentally friendly, one-pot potential
MechanochemistrySolvent-free conditionsReduced waste, faster reaction times
Selective Oxidation Controlled oxidation with NFSIStoichiometry-dependent selectivityHigh selectivity for sulfoxide
In situ generation of TFPAAMild conditionsHigh yields, avoids over-oxidation

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is anticipated to be rich and multifaceted, owing to the presence of the chiral sulfoxide group and the electron-withdrawing difluoromethyl moiety. While direct studies on this compound are limited, research on related aryl sulfoxides provides a roadmap for future investigations.

A significant area of exploration is the dearomatization of aryl sulfoxides. Recent studies have shown that aryl sulfoxides can undergo dearomatization with difluoroenol silyl (B83357) ether, leading to the incorporation of one or two difluoroalkyl groups into the dearomatized products. nih.gov The reaction proceeds through a nih.govnih.gov-rearrangement, and the choice of activator can control the extent of difluoroalkylation. nih.gov Applying this methodology to this compound could lead to novel, densely functionalized alicyclic compounds with potential biological activity.

The sulfoxide group can also act as a directing group in ortho-C–H functionalization reactions. The development of new transformations that leverage the sulfinyl group in this compound to introduce various functional groups at the ortho position of the phenyl ring is a promising research direction.

Furthermore, the generation of reactive intermediates from this compound is an area ripe for exploration. For instance, the cathodic reduction of related bromodifluoromethyl phenyl sulfide has been shown to generate the (phenylthio)difluoromethyl radical, which can then participate in addition reactions with olefins. beilstein-journals.org Investigating the electrochemical and photochemical generation of radical or anionic species from this compound could unlock novel synthetic applications.

The Pummerer reaction, a classic transformation of sulfoxides, could also be explored with this compound. The unique electronic properties of the difluoromethyl group may influence the outcome of this reaction, potentially leading to the formation of novel organofluorine compounds.

Reactivity Pattern Description Potential Products
Dearomatization Reaction with difluoroenol silyl ether via a nih.govnih.gov-rearrangement.Mono- and dual-difluoroalkylated alicyclic compounds.
Ortho-C–H Functionalization The sulfoxide group directs the introduction of functional groups to the ortho position.Substituted this compound derivatives.
Generation of Reactive Intermediates Electrochemical or photochemical methods to form radical or anionic species.Novel organofluorine compounds through addition or coupling reactions.
Pummerer Reaction Rearrangement of the sulfoxide to an α-acyloxy thioether.Functionalized difluoromethyl sulfide derivatives.

Application in Novel Catalytic Cycles

The chiral nature of the sulfoxide group in this compound makes it a compelling candidate for applications in asymmetric catalysis, both as a chiral ligand and as a chiral auxiliary. While the direct use of this compound in catalysis is yet to be reported, the broader field of sulfoxide chemistry provides a strong precedent.

Chiral sulfoxides have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. The electronic and steric properties of this compound could be fine-tuned by modifying the phenyl ring, leading to a new class of chiral ligands. The electron-withdrawing nature of the difluoromethyl group could influence the electronic properties of the sulfur atom, potentially leading to unique catalytic activities and selectivities.

As a chiral auxiliary, the sulfinyl group can be used to control the stereochemistry of reactions on an adjacent part of the molecule. After the desired transformation, the sulfoxide can often be removed or further transformed. The application of this compound as a chiral auxiliary in reactions such as aldol (B89426) additions, Diels-Alder reactions, and conjugate additions could provide access to a range of enantiomerically enriched compounds.

Furthermore, the sulfoxide itself can act as a catalyst. For example, sulfoxides have been used as catalysts in oxidation reactions. The unique properties of this compound could be harnessed to develop novel catalytic cycles for a range of organic transformations. The potential for recyclable and reusable catalysts based on this scaffold is also an area of interest.

Catalytic Application Role of this compound Potential Reactions
Chiral Ligand Coordination to a metal center to create a chiral environment.Asymmetric hydrogenation, cycloaddition, cross-coupling.
Chiral Auxiliary Covalently attached to a substrate to direct stereochemistry.Asymmetric aldol additions, Diels-Alder reactions, conjugate additions.
Organocatalyst Direct participation in the catalytic cycle.Asymmetric oxidation, C-C bond formation.

Advanced Computational Predictions and Machine Learning in this compound Chemistry

Computational chemistry and machine learning are poised to play a crucial role in accelerating the exploration of this compound chemistry. These in silico tools can provide valuable insights into the properties, reactivity, and potential applications of this molecule, guiding experimental efforts and reducing the need for extensive trial-and-error.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a wide range of properties for this compound, including its geometry, electronic structure, and spectroscopic signatures. These calculations can also be used to model reaction mechanisms, providing a deeper understanding of its reactivity and helping to design more efficient synthetic routes. For example, computational studies can elucidate the transition states of key reactions, such as the dearomatization or Pummerer reactions, and predict the stereochemical outcomes of asymmetric transformations.

Machine Learning for Property Prediction: Machine learning (ML) models are increasingly being used to predict the properties of molecules with high accuracy and at a fraction of the computational cost of traditional quantum chemical methods. By training ML models on large datasets of known organofluorine and sulfoxide compounds, it is possible to predict properties such as solubility, lipophilicity, and biological activity for this compound and its derivatives. This can be particularly valuable in the context of drug discovery, where rapid screening of virtual libraries is essential. For instance, ML models could be developed to predict the binding affinity of this compound derivatives to a specific biological target.

Machine Learning for Reaction Prediction: ML can also be used to predict the outcomes of chemical reactions. By training models on vast databases of known reactions, it is possible to predict the products, yields, and optimal conditions for reactions involving this compound. This can be a powerful tool for discovering novel reactivity patterns and for optimizing synthetic routes. For example, an ML model could be used to predict the best catalyst and solvent combination for a specific cross-coupling reaction involving a this compound derivative.

Computational Approach Application to this compound Potential Impact
Quantum Chemical Calculations (DFT) Prediction of molecular properties, modeling of reaction mechanisms.Deeper understanding of reactivity, rational design of experiments.
Machine Learning (Property Prediction) Prediction of physicochemical and biological properties.Accelerated screening of derivatives for drug discovery and materials science.
Machine Learning (Reaction Prediction) Prediction of reaction outcomes and optimization of reaction conditions.Discovery of novel reactions, more efficient synthesis of target molecules.

Interdisciplinary Research Opportunities

The unique combination of a chiral sulfoxide and a difluoromethyl group in this compound opens up a wide range of interdisciplinary research opportunities, particularly at the interface of chemistry, biology, and materials science.

Medicinal Chemistry and Drug Discovery: The difluoromethyl group is a well-established bioisostere for hydroxyl and thiol groups, and its incorporation into drug candidates can lead to improved metabolic stability, bioavailability, and binding affinity. The sulfoxide group is also found in several approved drugs. Therefore, this compound and its derivatives are attractive scaffolds for the development of new therapeutic agents. Research in this area would involve the synthesis of libraries of derivatives and their screening against various biological targets. The chiral nature of the sulfoxide also allows for the synthesis of single enantiomers, which is often crucial for pharmacological activity.

Agrochemicals: The development of new pesticides and herbicides is another area where this compound could find application. The introduction of fluorine atoms into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. The unique structural features of this compound could lead to the discovery of new modes of action against pests and weeds.

Materials Science: The polar nature of the sulfoxide group and the unique properties of the C-F bond could make this compound and its polymers interesting candidates for applications in materials science. For example, they could be explored as components of liquid crystals, chiral stationary phases for chromatography, or as functional materials with specific optical or electronic properties.

Chemical Biology: this compound derivatives could be used as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to label and visualize specific proteins or enzymes in living cells. The development of photoactivatable or "clickable" versions of this compound would further expand their utility in chemical biology.

Interdisciplinary Field Potential Application of this compound
Medicinal Chemistry Scaffold for the development of new drugs with improved pharmacokinetic properties.
Agrochemicals Core structure for novel pesticides and herbicides with enhanced efficacy.
Materials Science Building block for functional materials such as liquid crystals and chiral polymers.
Chemical Biology Chemical probes for studying and visualizing biological processes.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing difluoromethylsulfinylbenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or oxidation reactions. For example, fluorobenzenesulfonyl chloride derivatives can serve as precursors, undergoing substitution with difluoromethylthiol groups followed by controlled oxidation to achieve the sulfinyl moiety . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical to minimize side reactions like over-oxidation to sulfones. Yield optimization often requires iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of oxidizing agents like mCPBA) and reaction time (2–6 hours) .

Q. How is this compound characterized in laboratory settings to confirm structural integrity?

  • Methodological Answer : Characterization relies on multinuclear NMR (¹⁹F and ¹H NMR) to verify substitution patterns and sulfinyl group presence. For example, ¹⁹F NMR typically shows distinct chemical shifts for -SO-CF₂- groups between δ -110 to -120 ppm . Mass spectrometry (HRMS) and X-ray crystallography are used to confirm molecular weight and crystallographic structure, particularly when synthesizing novel derivatives .

Q. What are the primary challenges in purifying this compound, and what techniques mitigate these issues?

  • Methodological Answer : The compound’s polarity and sensitivity to moisture complicate purification. Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but HPLC may be required for enantiomerically pure forms due to sulfinyl chirality. Stabilizing agents like molecular sieves are recommended during storage to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic and steric effects of the difluoromethylsulfinyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the sulfinyl group enhances electrophilicity at the benzene ring, facilitating Suzuki-Miyaura couplings with arylboronic acids. Steric hindrance from the -CF₂- group, however, may reduce coupling efficiency with bulky substrates. Computational studies (DFT) are recommended to predict regioselectivity and optimize ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often stem from assay conditions (pH, solvent) or impurities. Systematic reviews with meta-analyses should standardize variables across studies . For example, cytotoxicity assays in DMSO require controls for solvent-induced artifacts, while enzyme studies must report buffer ionic strength and temperature .

Q. How can reaction conditions be optimized to stabilize this compound derivatives under acidic or basic conditions?

  • Methodological Answer : Stability studies under varying pH (1–14) reveal sulfinyl group susceptibility to hydrolysis. Acidic conditions (pH < 3) protonate the sulfinyl oxygen, increasing stability, while basic conditions (pH > 10) promote decomposition. Kinetic studies using UV-Vis spectroscopy or LC-MS track degradation pathways, guiding solvent selection (e.g., buffered aqueous acetonitrile for biological assays) .

Q. What computational tools are validated for predicting the physicochemical properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict dipole moments and solvation energies, critical for solubility and partition coefficient (logP) estimation. PubChem and EPA DSSTox databases provide experimental benchmarks for validating computational models .

Methodological Design and Data Analysis

Q. How should researchers design experiments to address gaps in the mechanistic understanding of sulfinyl group transformations?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in sulfinyl groups) combined with kinetic isotope effect (KIE) studies can elucidate reaction mechanisms (e.g., radical vs. polar pathways). Multi-technique approaches (EPR for radical detection, in situ IR for intermediate tracking) are recommended for complex systems .

Q. What systematic review protocols are effective for synthesizing conflicting data on this compound’s environmental fate?

  • Methodological Answer : PRISMA guidelines should be followed, with emphasis on gray literature and regulatory databases (e.g., EPA DSSTox) to avoid publication bias. Dual independent screening and data extraction minimize errors, while meta-regression accounts for variability in experimental conditions (e.g., soil vs. aquatic degradation studies) .

Tables

Table 1 : Key Synthetic Routes and Yields

PrecursorReaction TypeConditionsYield (%)Purity (%)Reference
2-Fluorobenzenesulfonyl ClNucleophilic SubstitutionDCM, 0°C, 2 h6598
3,5-DifluoronitrobenzeneOxidation (mCPBA)THF, 25°C, 6 h7895

Table 2 : Stability Under Varied pH Conditions

pHSolvent SystemHalf-Life (h)Major Degradation ProductReference
2Acetonitrile/H2O48Difluoromethylsulfonic acid
12Methanol/H2O2Difluoromethanethiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.